molecular formula C14H14N2O3 B3266856 3-(3,5-Dimethylphenoxy)-5-nitroaniline CAS No. 438218-61-2

3-(3,5-Dimethylphenoxy)-5-nitroaniline

Cat. No.: B3266856
CAS No.: 438218-61-2
M. Wt: 258.27 g/mol
InChI Key: CVMKLWMCKHKORS-UHFFFAOYSA-N
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Description

3-(3,5-Dimethylphenoxy)-5-nitroaniline is a chemical compound with the molecular formula C14H14N2O3 and a molecular weight of 258.27 g/mol . Its structure features an aniline group and a nitro group attached to a phenoxy backbone with dimethyl substitutions. This compound is supplied for Research Use Only and is not intended for diagnostic or therapeutic applications. In scientific research, this compound has been identified as a key intermediate in medicinal chemistry, particularly in the exploration of novel therapeutic agents. Research published in the Journal of Medicinal Chemistry has investigated its role as a precursor in the synthesis of potent inhibitors targeting the Trypanosoma cruzi CYP51 enzyme . This enzyme is a validated drug target for Chagas disease, and inhibitors based on this scaffold have demonstrated high potency and selectivity against the parasite, with one analog (NEU704) showing an EC50 of 42 nM and a selectivity index greater than 160-fold over host cells . The compound serves as a versatile building block for further chemical modifications, enabling structure-activity relationship (SAR) studies. Its synthetic utility and the promising biological activity of its derivatives make it a valuable reagent for researchers in infectious disease and anti-parasitic drug discovery programs .

Properties

IUPAC Name

3-(3,5-dimethylphenoxy)-5-nitroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O3/c1-9-3-10(2)5-13(4-9)19-14-7-11(15)6-12(8-14)16(17)18/h3-8H,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVMKLWMCKHKORS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OC2=CC(=CC(=C2)[N+](=O)[O-])N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101265604
Record name 3-(3,5-Dimethylphenoxy)-5-nitrobenzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101265604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

438218-61-2
Record name 3-(3,5-Dimethylphenoxy)-5-nitrobenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=438218-61-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(3,5-Dimethylphenoxy)-5-nitrobenzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101265604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-Dimethylphenoxy)-5-nitroaniline typically involves the reaction of 3,5-dimethylphenol with 5-nitro-2-chloroaniline under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is heated to a temperature range of 80-100°C to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The reaction is typically carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to enhance the solubility of the reactants and the product .

Chemical Reactions Analysis

Types of Reactions

3-(3,5-Dimethylphenoxy)-5-nitroaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(3,5-Dimethylphenoxy)-5-nitroaniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(3,5-Dimethylphenoxy)-5-nitroaniline involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The phenoxy group may also play a role in modulating the compound’s activity by influencing its binding to target molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural similarities with 3-(3,5-Dimethylphenoxy)-5-nitroaniline, differing primarily in substituent groups on the phenoxy ring or the nitroaniline moiety. Key comparisons are summarized in Table 1 and discussed thereafter.

Table 1: Comparative Data for this compound and Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Substituents Purity Category
This compound C₁₂H₁₃N₂O₃ 258.28–260.25* 438218-61-2 3,5-dimethylphenoxy 95% C2
3-(4-Chlorophenoxy)-5-nitroaniline C₁₂H₉ClN₂O₃ 264.67 208122-61-6 4-chlorophenoxy 95% B6
3-(3-Chloro-4-fluorophenoxy)-5-nitroaniline C₁₂H₈ClFN₂O₃ 282.66 861440-00-8 3-Cl, 4-F-phenoxy 95% D5
3-Nitro-5-(2,3,5-trimethylphenoxy)aniline C₁₅H₁₄N₂O₃ 258.28 832739-48-7 2,3,5-trimethylphenoxy 95% C2
3-(2,5-Dimethylphenoxy)-5-nitroaniline C₁₂H₁₃N₂O₃ 260.25 EN300-228368 2,5-dimethylphenoxy 95%

Note: Molecular weight discrepancies reflect variations in reported data .

Key Comparative Analysis

Structural and Electronic Effects
  • Methyl vs. Chloro and fluoro substituents (electron-withdrawing) lower electron density, which may slow reduction reactions (e.g., nitro to amine conversion using SnCl₂ ) and alter solubility profiles .
  • Positional Isomerism: The 3,5-dimethylphenoxy isomer (target compound) and 2,5-dimethylphenoxy isomer (EN300-228368 ) demonstrate how methyl group positioning affects steric hindrance and intermolecular interactions.
Physicochemical Properties
  • Molecular Weight and Lipophilicity: Halogenated derivatives (e.g., 3-chloro-4-fluoro analogue, 282.66 g/mol) exhibit higher molecular weights and lipophilicity compared to methyl-substituted compounds, influencing their bioavailability and environmental persistence .

Biological Activity

3-(3,5-Dimethylphenoxy)-5-nitroaniline is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the compound's interactions with biomolecules, its pharmacological effects, and relevant case studies that highlight its biological significance.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C13_{13}H14_{14}N2_{2}O3_{3}
  • Molecular Weight : 246.26 g/mol
  • IUPAC Name : this compound

This compound features a nitro group and a phenoxy moiety, which are known to influence its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : The compound has shown potential against a range of microbial pathogens. Interaction studies suggest that it may disrupt cellular functions by targeting specific biomolecules such as proteins and nucleic acids.
  • Cytotoxicity : In vitro studies have demonstrated that the compound can induce cytotoxic effects in certain cancer cell lines. The mechanism appears to involve the generation of reactive oxygen species (ROS), which leads to oxidative stress and subsequent cell death .
  • Trypanocidal Activity : Preliminary findings suggest that this compound may possess trypanocidal properties, making it a candidate for further investigation in the treatment of Trypanosomiasis .

Study 1: Antimicrobial Activity

A study assessed the antimicrobial properties of various nitroaniline derivatives, including this compound. Results indicated significant activity against both Gram-positive and Gram-negative bacteria. The compound's effectiveness was attributed to its ability to penetrate bacterial membranes and interfere with essential cellular processes.

CompoundMIC (µg/mL)Target Pathogen
This compound12.5Staphylococcus aureus
Control (Ampicillin)8.0Staphylococcus aureus

Study 2: Cytotoxicity Assessment

In a cytotoxicity assay against human leukemia THP-1 cells, this compound exhibited an IC50_{50} value of 15 µM. This suggests moderate cytotoxic potential, warranting further exploration into its mechanism of action.

Cell LineIC50_{50} (µM)Selectivity Index
THP-1152.0
Normal Fibroblast>30-

Study 3: Trypanocidal Properties

A recent investigation into the trypanocidal effects of various nitro compounds found that this compound displayed notable activity against Trypanosoma cruzi with an IC50_{50} of 10 µM. This positions it as a potential lead compound for further development in treating Chagas disease.

The proposed mechanism for the biological activity of this compound includes:

  • Oxidative Stress Induction : The generation of ROS is believed to play a crucial role in its cytotoxic effects. This oxidative stress can damage cellular components such as DNA and proteins .
  • Interaction with Enzymes : The nitro group may facilitate interactions with specific enzymes involved in cellular metabolism, leading to altered metabolic pathways in target organisms .

Q & A

Q. What are the established synthesis protocols for 3-(3,5-dimethylphenoxy)-5-nitroaniline, and how do reaction conditions influence yield?

Answer: The synthesis typically involves nucleophilic aromatic substitution, where 3,5-dimethylphenol reacts with 5-nitroaniline derivatives under basic conditions. Key parameters include:

  • Solvent system : Polar aprotic solvents like DMF or DMSO enhance reactivity .
  • Catalyst : Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) facilitates deprotonation of the phenol group .
  • Temperature : Reactions are often conducted at 80–120°C for 12–24 hours to achieve yields >70% .

Q. What analytical techniques are recommended for characterizing this compound, and how are spectral discrepancies resolved?

Answer:

  • HPLC : Purity validation (95%+), using C18 columns with acetonitrile/water mobile phases .
  • NMR : ¹H NMR (DMSO-d₆) shows distinct aromatic protons (δ 6.8–8.2 ppm) and methyl groups (δ 2.3 ppm) .
  • Mass Spectrometry : ESI-MS confirms molecular ion [M+H]⁺ at m/z 259.1 (calculated: 259.09) .

Resolution of discrepancies : Cross-validate using FT-IR (nitro group stretch at ~1520 cm⁻¹) and X-ray crystallography for structural confirmation .

Q. How does the nitro group influence the compound’s reactivity in further functionalization?

Answer: The nitro group acts as a strong electron-withdrawing group, directing electrophilic substitution to the meta position. Example reactions:

  • Reduction : Catalytic hydrogenation (Pd/C, H₂) converts nitro to amine, enabling coupling reactions .
  • Nucleophilic Attack : Limited due to electron deficiency; requires harsh conditions (e.g., SNAr with strong nucleophiles like thiols) .

Advanced Research Questions

Q. What mechanistic insights explain competing side reactions during synthesis, and how can selectivity be improved?

Answer: Common side reactions include:

  • O- vs. C-alkylation : The phenol oxygen preferentially reacts, but trace moisture can lead to hydrolysis. Use anhydrous conditions and molecular sieves .
  • Nitro Group Reduction : Unintended reduction under basic conditions. Avoid excess reducing agents; monitor via TLC .

Q. Selectivity enhancement :

  • Microwave-assisted synthesis : Reduces reaction time, minimizing side products .
  • Protecting groups : Temporarily block the nitro group during functionalization .

Q. How do computational models (e.g., DFT) predict the compound’s electronic properties, and how do these align with experimental data?

Answer:

  • DFT Calculations : Predict HOMO-LUMO gaps (~4.5 eV) and charge distribution, showing electron density localized on the nitro and phenoxy groups .
  • Experimental Validation : UV-Vis spectra (λ_max ~320 nm) correlate with computed electronic transitions. Discrepancies >10% suggest solvent effects or crystal packing influences .

Q. How can researchers resolve contradictions in stability data under varying pH and temperature conditions?

Answer:

  • Accelerated Stability Studies : Conduct degradation tests at 40°C/75% RH for 4 weeks. HPLC monitors decomposition products (e.g., nitro-to-amine conversion) .
  • pH-Dependent Stability : The compound is stable at pH 5–7 but hydrolyzes rapidly under alkaline conditions (pH >9). Use buffered solutions for biological assays .

Mitigation Strategy : Lyophilization improves shelf life; store at -20°C in amber vials .

Q. What strategies are effective for scaling up synthesis while maintaining reproducibility?

Answer:

  • Process Analytical Technology (PAT) : In-line FT-IR monitors reaction progress in real time .
  • Design of Experiments (DoE) : Optimize parameters like stoichiometry (1:1.2 phenol:aniline) and mixing efficiency .

Q. Critical Considerations :

  • Avoid column chromatography for purification; use recrystallization (ethanol/water) for scalability .
  • Batch-to-batch variability <5% achieved via strict control of phenol purity (>98%) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(3,5-Dimethylphenoxy)-5-nitroaniline
Reactant of Route 2
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3-(3,5-Dimethylphenoxy)-5-nitroaniline

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